Selective CYP2A6 Inhibition with a Higher Safety Margin for CYP-Mediated Drug Interactions
Gentiopicroside exhibits a potent and selective inhibitory profile against CYP2A6, a key hepatic enzyme, while largely sparing other major CYP isoforms. This contrasts with the broader or undefined CYP inhibition profiles of many natural products and can be a critical factor in designing studies involving co-administered drugs [1].
| Evidence Dimension | Inhibitory potency against human CYP isoforms |
|---|---|
| Target Compound Data | CYP2A6 IC₅₀ = 21.8 μg/mL (≈61 μM); CYP2E1 IC₅₀ = 594 μg/mL (≈1.6 mM); CYP1A2, CYP2C9, CYP2D6, CYP3A4: No inhibition |
| Comparator Or Baseline | Baseline: Other CYP isoforms within the same assay system; Comparator (Class-level): Typical non-selective CYP inhibitors. |
| Quantified Difference | Selectivity ratio: CYP2A6 IC₅₀ is 27-fold lower than CYP2E1 IC₅₀. No inhibition of CYP1A2, CYP2C9, CYP2D6, or CYP3A4 at relevant concentrations. |
| Conditions | In vitro human liver microsomes |
Why This Matters
The high selectivity for CYP2A6 over other major CYP enzymes (CYP1A2, CYP2C9, CYP2D6, CYP3A4) reduces the probability of broad-spectrum drug-drug interactions, making gentiopicroside a more manageable tool compound for in vivo and combination therapy studies.
- [1] In Vitro Inhibition and Induction of Human Liver Cytochrome P450 Enzymes by Gentiopicroside: Potent Effect on CYP2A6. Biol Pharm Bull. 2015;38(6):843-850. doi:10.1248/bpb.b14-00803 View Source
